molecular formula C17H17N3OS B2407637 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034298-35-4

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2407637
CAS No.: 2034298-35-4
M. Wt: 311.4
InChI Key: YNGPGRKUMIYTAF-UHFFFAOYSA-N
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Description

The compound 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone features a benzimidazole core linked to a pyrrolidine ring and a thiophene-substituted ethanone moiety. Benzimidazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antifungal activities .

Properties

IUPAC Name

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-17(10-14-4-3-9-22-14)19-8-7-13(11-19)20-12-18-15-5-1-2-6-16(15)20/h1-6,9,12-13H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGPGRKUMIYTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]imidazole moiety, a pyrrolidine ring, and a thiophene group, suggesting a diverse range of interactions with biological targets. The following sections detail its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H16N2OS\text{C}_{16}\text{H}_{16}\text{N}_2\text{OS}

This formula indicates the presence of nitrogen and sulfur heterocycles, which are often associated with significant biological activity.

Antimicrobial Activity

Studies have shown that derivatives of benzo[d]imidazole exhibit notable antimicrobial properties. The compound is expected to share similar characteristics due to its structural components.

Case Study: Antimicrobial Efficacy

Research has demonstrated that benzimidazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have shown activity against:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.9 µg/mL against these pathogens, indicating strong antimicrobial potential .

Anticancer Properties

The benzo[d]imidazole moiety is known for its anticancer activities. Various studies have highlighted the ability of similar compounds to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

The proposed mechanism includes:

  • Inhibition of microtubule assembly.
  • Interaction with kinases involved in cell signaling pathways.

These interactions can lead to apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Table 1: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsMIC (µg/mL)References
AntimicrobialStaphylococcus aureus< 1
Escherichia coli3.9
Candida albicans3.9
AnticancerVarious cancer cell linesVaries

Computational Predictions

Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program have been utilized to predict the biological activity of this compound based on its structure. These predictions suggest potential therapeutic effects against various diseases, particularly infectious and neoplastic conditions .

Scientific Research Applications

Antimicrobial Activity

Compounds containing benzimidazole and thiophene moieties have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of benzimidazole can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential anticancer activity through mechanisms such as microtubule disruption and kinase inhibition. Studies have indicated that imidazole derivatives can interfere with cellular signaling pathways associated with cancer progression . For instance, compounds similar to 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone have demonstrated efficacy against cancer cell lines like MCF-7 (breast cancer) and CaCo-2 (colon cancer) .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their biological activities:

StudyCompoundBiological ActivityFindings
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanoneAntimicrobialExhibited significant activity against various bacterial strains.
3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivativesAntifungalShowed promising antifungal activity with EC50 values lower than reference drugs.
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanoneAntitumorDemonstrated inhibition of microtubule assembly in cancer cell lines.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzimidazole derivatives, focusing on substituent effects and reported biological activities.

Benzimidazole-Ethanone Derivatives
Compound Name/Structure Substituents Biological Activity Reference
1-(1H-Benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanones Triazole-methoxy group Antimicrobial (excellent activity against S. aureus and E. coli)
2-(Aryl)-1-(1H-Benzo[d]imidazol-1-yl)ethanone Aryl groups (e.g., phenyl) Cytotoxic (active against VERO and NCI cell lines)
(E)-1-(5-Chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone Chlorothiophene, imidazole Antifungal (comparable to miconazole; oral efficacy)

Key Observations :

  • The triazole-methoxy substituent in enhances antimicrobial activity, likely due to improved hydrogen bonding with microbial targets.
  • The chlorothiophene group in confers potent antifungal activity, highlighting the importance of thiophene derivatives in targeting fungal enzymes.
Pyrrolidine-Containing Benzimidazole Derivatives
Compound Name/Structure Substituents Biological Activity Reference
5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Naphthalene-thiazole, aryl groups Antibacterial and antifungal (moderate activity against B. subtilis and C. albicans)

Key Observations :

  • The pyrrolidin-2-one scaffold in improves structural stability, which may enhance binding to bacterial and fungal targets.
  • The absence of a thiophene-ethanone moiety in this compound results in lower potency compared to thiophene-containing analogs like .
Thiophene-Containing Benzimidazole Derivatives
Compound Name/Structure Substituents Biological Activity Reference
2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzimidazole Dual thiophene groups Antioxidant (moderate DPPH scavenging) and DNA binding
Sertaconazole (8i) Benzo[b]thienylmethyl ether Antifungal (selected for clinical development)

Key Observations :

  • Dual thiophene groups in enhance antioxidant activity, likely through radical scavenging.

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